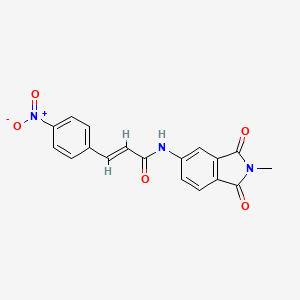
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide, also known as MI-77301, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. MI-77301 is a potent and selective inhibitor of the p53-MDM2 interaction, which is an important pathway for regulating cell growth and apoptosis.
Mechanism of Action
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide is a potent and selective inhibitor of the p53-MDM2 interaction, which is an important pathway for regulating cell growth and apoptosis. The p53 tumor suppressor protein is a key regulator of the cell cycle and is mutated in many types of cancer. MDM2 is an E3 ubiquitin ligase that binds to p53 and targets it for degradation. (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide binds to MDM2 and prevents its interaction with p53, leading to the stabilization and activation of p53. This results in the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has been shown to have potent anti-tumor activity in various cancer cell lines, both in vitro and in vivo. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In addition, (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has been shown to have potential therapeutic applications in other diseases, such as neurodegenerative diseases and viral infections.
Advantages and Limitations for Lab Experiments
One of the advantages of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide is its potent and selective inhibition of the p53-MDM2 interaction, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has also been shown to have potent anti-tumor activity in various cancer cell lines, making it a promising candidate for further development as a therapeutic agent. However, one limitation of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the study of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide. One direction is to further investigate its potential therapeutic applications in various types of cancer and other diseases, such as neurodegenerative diseases and viral infections. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. This includes evaluating its toxicity and efficacy in preclinical and clinical studies, as well as developing novel formulations and delivery methods to improve its bioavailability and targeting. Additionally, further studies are needed to understand the molecular mechanisms underlying the anti-tumor activity of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide involves a series of chemical reactions that start with 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid and 4-nitrophenyl acrylate. The reaction proceeds through a series of intermediates, including an amide intermediate, which is then converted to the final product through a series of purification steps. The synthesis of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has been optimized to produce high yields and purity, which is essential for its use in scientific research.
Scientific Research Applications
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In addition, (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has been shown to have potential therapeutic applications in other diseases, such as neurodegenerative diseases and viral infections.
properties
IUPAC Name |
(E)-N-(2-methyl-1,3-dioxoisoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c1-20-17(23)14-8-5-12(10-15(14)18(20)24)19-16(22)9-4-11-2-6-13(7-3-11)21(25)26/h2-10H,1H3,(H,19,22)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSFGMUTMBIUEV-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

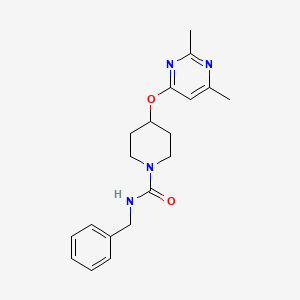
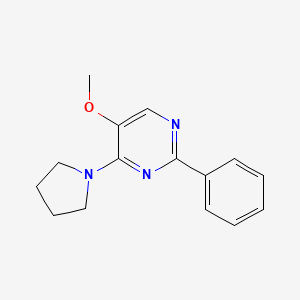
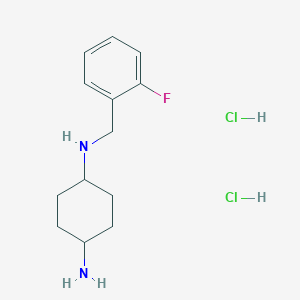
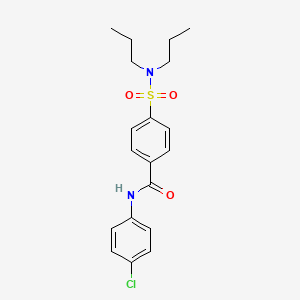
![(Z)-2-benzylidene-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2617902.png)
![N-(2,4-dimethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2617903.png)

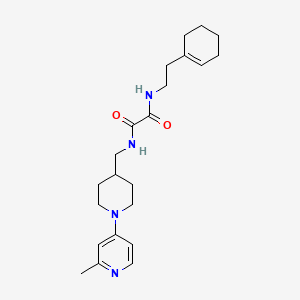
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B2617908.png)
![(E)-methyl 2-cyano-3-(2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2617910.png)

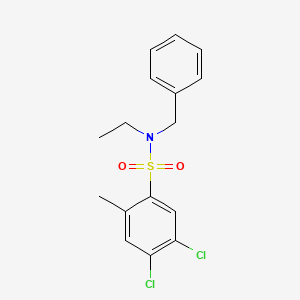
![1-Methyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2617917.png)
![3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2617918.png)